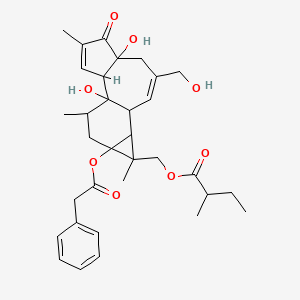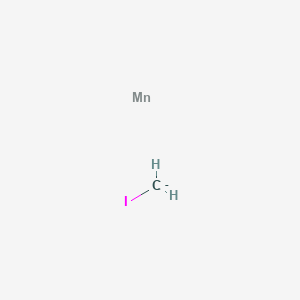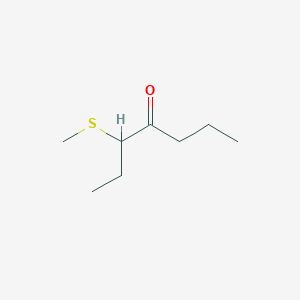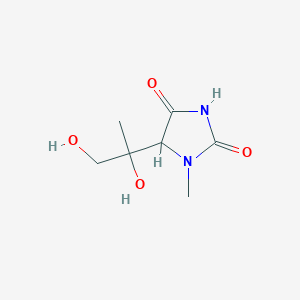![molecular formula C27H56O3 B14483910 1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane CAS No. 65811-29-2](/img/structure/B14483910.png)
1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane is an organic compound with a complex structure characterized by multiple octyloxy groups attached to a propan-2-yl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane typically involves the reaction of 1,3-dihydroxypropane with octyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups are replaced by octyloxy groups. The reaction conditions usually require heating and stirring to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the octyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Compounds with new functional groups replacing the octyloxy groups.
Wissenschaftliche Forschungsanwendungen
1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The compound can form micelles or vesicles, encapsulating other molecules and facilitating their transport. This property is particularly useful in drug delivery and emulsification processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(allyloxy)-2-propanol
- 1,3-bis-(2-Propynyloxy)propan-2-ol
- 1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate
Uniqueness
1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane stands out due to its multiple octyloxy groups, which impart unique amphiphilic properties. This makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions, such as in surfactants and drug delivery systems.
Eigenschaften
CAS-Nummer |
65811-29-2 |
|---|---|
Molekularformel |
C27H56O3 |
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
1-(2,3-dioctoxypropoxy)octane |
InChI |
InChI=1S/C27H56O3/c1-4-7-10-13-16-19-22-28-25-27(30-24-21-18-15-12-9-6-3)26-29-23-20-17-14-11-8-5-2/h27H,4-26H2,1-3H3 |
InChI-Schlüssel |
CJIIRBYQYMZSBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCC(COCCCCCCCC)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B14483830.png)
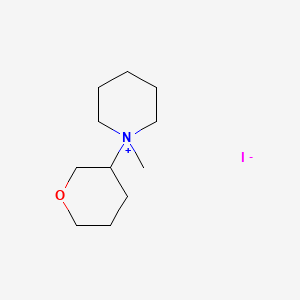
![2,2'-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole)](/img/structure/B14483855.png)
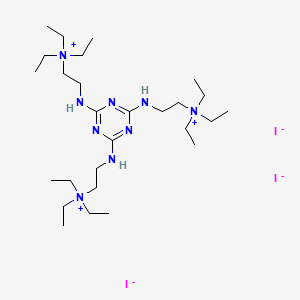
![2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14483861.png)
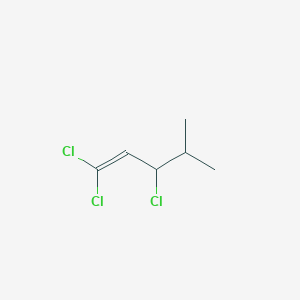
![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
![Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate](/img/structure/B14483891.png)
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
